molecular formula C22H16N2O3 B14505200 N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylurea CAS No. 62982-43-8

N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylurea

Cat. No.: B14505200
CAS No.: 62982-43-8
M. Wt: 356.4 g/mol
InChI Key: PSLVDDOKMZQPJR-UHFFFAOYSA-N
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Description

N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a phenylurea moiety attached to an anthraquinone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea typically involves the reaction of 2-methyl-9,10-anthraquinone with phenylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Methyl-9,10-anthraquinone+PhenylisocyanateN-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea\text{2-Methyl-9,10-anthraquinone} + \text{Phenylisocyanate} \rightarrow \text{N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylurea} 2-Methyl-9,10-anthraquinone+Phenylisocyanate→N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted phenylurea derivatives with various functional groups.

Scientific Research Applications

N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenylurea moiety can interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiourea
  • 2-(N-Benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles

Uniqueness

N-(2-Methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylurea is unique due to the presence of both the anthraquinone and phenylurea moieties, which confer distinct chemical and biological properties

Properties

CAS No.

62982-43-8

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-(2-methyl-9,10-dioxoanthracen-1-yl)-3-phenylurea

InChI

InChI=1S/C22H16N2O3/c1-13-11-12-17-18(21(26)16-10-6-5-9-15(16)20(17)25)19(13)24-22(27)23-14-7-3-2-4-8-14/h2-12H,1H3,(H2,23,24,27)

InChI Key

PSLVDDOKMZQPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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